molecular formula C18H24N2O4 B12187888 6,8-bis[(dimethylamino)methyl]-7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

6,8-bis[(dimethylamino)methyl]-7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B12187888
M. Wt: 332.4 g/mol
InChI Key: ZMQBGJVGCQADJC-UHFFFAOYSA-N
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Description

6,8-bis[(dimethylamino)methyl]-7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes dimethylamino groups and hydroxyl groups attached to a cyclopenta[c]chromen core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-bis[(dimethylamino)methyl]-7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multi-step organic reactions. One common method involves the alkylation of a chromen derivative with dimethylaminoalkyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as acetone or ethanol, with a base like potassium carbonate to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6,8-bis[(dimethylamino)methyl]-7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while nucleophilic substitution of the dimethylamino groups can produce a variety of substituted chromen derivatives .

Scientific Research Applications

6,8-bis[(dimethylamino)methyl]-7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has potential as a bioactive molecule with antimicrobial, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-bis[(dimethylamino)methyl]-7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-bis[(dimethylamino)methyl]-7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to the presence of dimethylamino groups and hydroxyl groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research .

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

6,8-bis[(dimethylamino)methyl]-7,9-dihydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C18H24N2O4/c1-19(2)8-12-15(21)13(9-20(3)4)17-14(16(12)22)10-6-5-7-11(10)18(23)24-17/h21-22H,5-9H2,1-4H3

InChI Key

ZMQBGJVGCQADJC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(C(=C2C(=C1O)C3=C(CCC3)C(=O)O2)CN(C)C)O

Origin of Product

United States

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